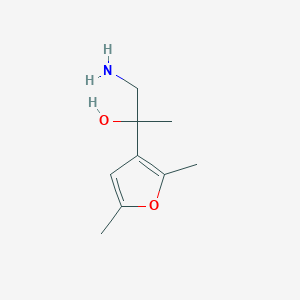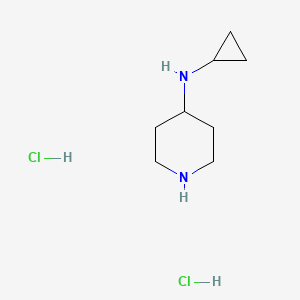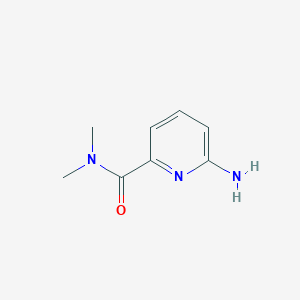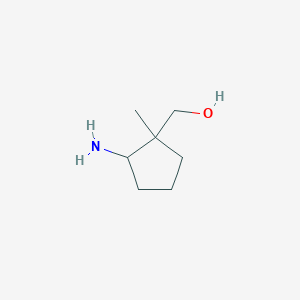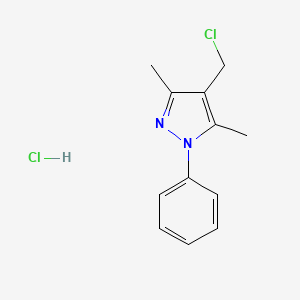
4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride
Vue d'ensemble
Description
4-(Chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole hydrochloride (CMPD-1) is a small molecule inhibitor of the enzyme protein kinase C (PKC) that has been studied extensively for its potential use in laboratory experiments and scientific research applications. CMPD-1 has been studied for its effects on different biochemical and physiological processes, and its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- A general method for the synthesis of 4-(alkyl)pyrazoles, including 4-(phenyl)pyrazole derivatives, has been developed. This method involves the reaction between organyl diethylacetals and the Vilsmeier reagent to yield the desired pyrazoles. The phenyl derivative exhibits lower solubility in common solvents, indicating significant intermolecular interactions in the solid state (Reger et al., 2003).
- Studies on NH-pyrazoles have shown unique tautomerism in these compounds, influenced by the presence of phenol residues, which affects their crystallization and solid-state interactions. This tautomerism has been characterized by X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).
Biological and Pharmacological Applications
- Schiff base compounds derived from pyrazoles have been studied for their corrosion inhibition properties on steel in acidic solutions, demonstrating the potential of pyrazole derivatives in industrial applications (Emregül & Hayvalı, 2006).
- Fluorescent properties of 1,3,5-triaryl-2-pyrazolines synthesized from pyrazole derivatives have been investigated, showing potential applications in materials science for developing new fluorescent materials (Hasan et al., 2011).
- New Pt(II) and Pd(II) complexes with pyrazole-containing ligands have been synthesized and evaluated for their anticancer and antimalarial activities, indicating the potential of pyrazole derivatives in medicinal chemistry for developing novel therapeutic agents (Quirante et al., 2011).
Propriétés
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1-phenylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-12(8-13)10(2)15(14-9)11-6-4-3-5-7-11;/h3-7H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZWFQRPKQNHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-methyl-4-(1,2,4-oxadiazol-5-yl)butan-2-yl]carbamate](/img/structure/B1525862.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)



![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)

![N-[2-(pyridin-2-yl)ethyl]cyclopropanamine](/img/structure/B1525878.png)
